3-(1H-imidazol-4-yl)benzonitrile
Description
3-(1H-Imidazol-4-yl)benzonitrile (CAS: 34443-07-7) is a heteroaromatic compound featuring a benzonitrile core substituted with an imidazole ring at the 3-position. Its molecular formula is C₁₀H₇N₃, with a molecular weight of 169.18 g/mol . The compound is synthesized via condensation of 3-(2-bromoacetyl)benzonitrile with formamide, yielding 43% product with a melting point of 191–192°C .
Properties
CAS No. |
88304-58-9 |
|---|---|
Molecular Formula |
C10H7N3 |
Molecular Weight |
169.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1H-imidazol-4-yl)benzonitrile typically involves the formation of the imidazole ring followed by its attachment to the benzonitrile group. One common method involves the cyclization of amido-nitriles in the presence of suitable catalysts. For example, the cyclization of amido-nitriles can be achieved using nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The choice of catalysts and solvents, as well as reaction temperature and pressure, are critical factors in industrial synthesis.
Chemical Reactions Analysis
Types of Reactions: 3-(1H-imidazol-4-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The nitrile group can be reduced to form corresponding amines.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens, sulfonyl chlorides, and alkylating agents.
Major Products:
Oxidation: Imidazole N-oxides.
Reduction: Amines.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
Chemistry: 3-(1H-imidazol-4-yl)benzonitrile is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes .
Biology: In biological research, this compound is used to study enzyme mechanisms and as a ligand in the development of enzyme inhibitors. Its imidazole ring can mimic the histidine residue in proteins, making it useful in biochemical studies .
Medicine: It is also explored for its antimicrobial and antifungal properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique reactivity makes it valuable in the synthesis of polymers and advanced materials .
Mechanism of Action
The mechanism of action of 3-(1H-imidazol-4-yl)benzonitrile largely depends on its interaction with biological targets. The imidazole ring can coordinate with metal ions in enzymes, inhibiting their activity. This coordination can disrupt the normal function of the enzyme, leading to various biological effects. The nitrile group can also participate in hydrogen bonding and other interactions with biological molecules, further influencing its activity .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues: Substituent Position and Functional Groups
Key Observations :
- Yield : The nitrile derivative (43%) has a lower yield compared to pyridine (67%) and thiophene (60%) analogues, likely due to steric or electronic challenges in nitrile-group incorporation .
- Melting Point: The nitrile derivative (191–192°C) exhibits a higher melting point than the fluorophenyl analogue (94–95°C), attributed to stronger dipole interactions from the nitrile group. However, it is lower than the phenolic analogue (209–210°C), where hydrogen bonding dominates .
- HPLC Retention: The nitrile’s tR (8.39) suggests intermediate polarity, between the less polar thiophene (5.85) and the highly polar phenol (10.81) derivatives .
Antimicrobial and Anticancer Potential
- 3-(1H-Imidazol-4-yl) Derivatives: Evidence indicates that imidazole derivatives with nitrile, hydroxy, or fluorophenyl substituents exhibit antibacterial and antifungal activity .
Inhibition Activity
- Imidazole-based compounds like histidine derivatives (e.g., propyl 2-amino-3-(1H-imidazol-4-yl)propanoate ester) exhibit corrosion inhibition (85.79% efficiency via Tafel method) . While 3-(1H-imidazol-4-yl)benzonitrile’s inhibition properties are untested, its nitrile group may enhance adsorption on metal surfaces.
Positional Isomerism and Electronic Effects
- 3- vs. 4-Substituted Analogues : this compound (CAS: 34443-07-7) differs from 4-(1H-imidazol-1-yl)benzonitrile (CAS: 177476-76-5) in substituent position. The 3-substituted nitrile may induce greater electronic asymmetry, affecting binding in biological targets or material applications .
- Benzimidazole vs.
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